2-(Trifluoromethyl)terephthalic acid
Overview
Description
2-(Trifluoromethyl)terephthalic acid is a chemical compound with the molecular formula C9H5F3O4 . It contains a total of 21 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)terephthalic acid involves a three-step procedure starting from commercially available 2-bromo-p-xylene which is transformed into a borolane . The trifluoromethyl group is then introduced according to the Sanford procedure and lastly, the benzylic positions are oxidized under acidic conditions .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)terephthalic acid consists of 9 Carbon atoms, 5 Hydrogen atoms, 3 Fluorine atoms, and 4 Oxygen atoms . It contains a total of 21 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)terephthalic acid has a molecular weight of 234.13 . It is likely to have low water solubility due to its structure . It is also not likely to be mobile in the environment .Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which can be synthesized from 2-(Trifluoromethyl)terephthalic acid, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Carbon Dioxide Adsorption
- Application : The preparation of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate waste for CO2 adsorption .
- Methods : The synthesized MOF was fully characterized and tested for CO2 adsorption at 35 °C and at atmospheric pressure, under static and dynamic conditions .
- Results : The MOF presented adsorption capacities of 2.5 and 2 mmol g−1, respectively, which are higher than the reported values. At 1000 kPa, in static conditions, the adsorption capacity was 7.8 mmol g−1 .
3. Organic Synthesis Intermediate
- Application : 2-(Trifluoromethyl)terephthalic acid can be used as an intermediate in organic synthesis .
- Methods : The specific methods of application would depend on the particular synthesis process being carried out .
- Results : The use of 2-(Trifluoromethyl)terephthalic acid as an intermediate can facilitate the production of various organic compounds .
4. Pharmaceutical Intermediate
- Application : 2-(Trifluoromethyl)terephthalic acid can also be used as an intermediate in the production of pharmaceuticals .
- Methods : The specific methods of application would depend on the particular pharmaceutical synthesis process being carried out .
- Results : The use of 2-(Trifluoromethyl)terephthalic acid as an intermediate can facilitate the production of various pharmaceutical compounds .
3. Organic Synthesis Intermediate
- Application : 2-(Trifluoromethyl)terephthalic acid can be used as an intermediate in organic synthesis .
- Methods : The specific methods of application would depend on the particular synthesis process being carried out .
- Results : The use of 2-(Trifluoromethyl)terephthalic acid as an intermediate can facilitate the production of various organic compounds .
4. Pharmaceutical Intermediate
- Application : 2-(Trifluoromethyl)terephthalic acid can also be used as an intermediate in the production of pharmaceuticals .
- Methods : The specific methods of application would depend on the particular pharmaceutical synthesis process being carried out .
- Results : The use of 2-(Trifluoromethyl)terephthalic acid as an intermediate can facilitate the production of various pharmaceutical compounds .
5. Enhancement of Nanogenerator Output
- Application : MOF (metal organic framework) materials, which can be synthesized from 2-(Trifluoromethyl)terephthalic acid, have been used to enhance the output performance of nanogenerators .
- Methods : The specific methods of application would depend on the particular nanogenerator design and the synthesis process of the MOF materials .
- Results : The use of MOF materials in nanogenerators has been shown to effectively protect metallic materials from corrosion .
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethyl)terephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILUXUCAKGZKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557349 | |
Record name | 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)terephthalic acid | |
CAS RN |
1483-47-2 | |
Record name | 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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